2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide
描述
This compound belongs to the pyrido[3,4-d]pyrimidinone class, characterized by a bicyclic core fused with a pyridine ring. Its structure includes a 7-benzyl group, a 2-(4-fluorophenyl) substituent, and an N-(4-fluorophenyl)acetamide side chain. The benzyl group at position 7 may enhance lipophilicity and membrane permeability, while the dual 4-fluorophenyl motifs likely improve target binding specificity through hydrophobic and π-π interactions .
属性
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F2N4O2/c29-21-8-6-20(7-9-21)27-32-25-17-33(16-19-4-2-1-3-5-19)15-14-24(25)28(36)34(27)18-26(35)31-23-12-10-22(30)11-13-23/h1-13H,14-18H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGXRJJUOVKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the pyrido[3,4-d]pyrimidine class. Its unique structure includes multiple functional groups that may contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 399.44 g/mol. The structure features a pyrido[3,4-d]pyrimidine core with benzyl and fluorophenyl substituents that enhance its reactivity and selectivity toward biological targets.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The presence of the fluorophenyl group is believed to enhance binding affinity due to electronic effects that increase reactivity compared to similar compounds. This mechanism suggests potential applications in targeting various biological pathways.
Biological Activity Overview
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit a range of biological activities including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound's structure suggests potential effectiveness against bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyrido[3,4-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications could significantly enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interference with cell cycle progression and induction of apoptosis .
Antimicrobial Evaluation
In vitro studies demonstrated that derivatives of pyrido[3,4-d]pyrimidines exhibit varying degrees of antibacterial activity. A notable finding was that a related compound displayed a minimum inhibitory concentration (MIC) of 5 μM against E. coli, suggesting that structural modifications can lead to significant enhancements in antimicrobial efficacy .
Enzyme Inhibition Studies
Research has also focused on the inhibition of phospholipase A2 (PLA2) by compounds similar to 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo...]. Inhibition of PLA2 is associated with various therapeutic effects, including anti-inflammatory actions. The study highlighted how structural features influence enzyme binding and activity .
Data Table: Biological Activities of Related Compounds
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on formula.
Functional and Pharmacological Differences
Core Heterocycle Impact
- Thieno[3,2-d]pyrimidinone (): Sulfur in the thiophene ring reduces electron density, which may lower binding affinity but improve metabolic oxidation resistance .
Substituent Effects
- Fluorophenyl vs. Chlorophenyl : Fluorophenyl groups (target compound, ) offer stronger C-F dipole interactions and reduced steric hindrance compared to chlorophenyl (), enhancing target selectivity.
- Benzyl vs. Methoxybenzyl : The 7-benzyl group in the target compound increases hydrophobicity, favoring blood-brain barrier penetration, whereas methoxybenzyl () improves solubility but may shorten half-life .
Acetamide Side Chain Modifications
- N-(4-Fluorophenyl)acetamide (Target Compound) : Dual fluorophenyl groups may synergize for dual-target inhibition (e.g., EGFR and VEGFR kinases).
- N-(Benzothiazol-2-yl)acetamide (IWP-3, ) : The benzothiazole group introduces hydrogen-bonding and π-stacking capabilities, critical for Wnt/β-catenin pathway inhibition.
常见问题
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
Cyclocondensation : Formation of the pyrido[3,4-d]pyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .
Substitution Reactions : Introduction of the benzyl and fluorophenyl groups via nucleophilic aromatic substitution or Pd-catalyzed coupling .
Acetamide Coupling : Final step involves reacting the intermediate with N-(4-fluorophenyl)acetamide using coupling agents like EDCI/HOBt .
- Purification : TLC (Rf monitoring) and HPLC (≥95% purity) are critical for isolating intermediates and the final product .
Q. How is structural integrity validated for this compound?
- Methodological Answer : A multi-spectral approach is recommended:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorophenyl group integrity .
- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., m/z calculated vs. observed) .
- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) to reduce side reactions .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos or CuI/ligand systems for Suzuki-Miyaura couplings to enhance fluorophenyl group incorporation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 16 h) while maintaining >80% yield .
- Table : Example optimization data from analogous syntheses:
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | CPME | +15% |
| Catalyst | None | Pd(OAc)₂/Xantphos | +22% |
| Reaction Time | 16 h | 30 min (microwave) | +18% |
Q. What strategies are effective for resolving contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Refinement : Use molecular dynamics simulations to account for protein flexibility, which may explain discrepancies in predicted vs. observed IC₅₀ values .
- Orthogonal Assays : Validate antimicrobial activity via both MIC (minimum inhibitory concentration) and time-kill assays to rule out false positives .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that might influence biological readouts .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of fluorophenyl substituents?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with:
- Electron-withdrawing groups : e.g., 3,5-diF or 4-CF₃ substitutions on the phenyl ring.
- Steric variants : Ortho-substituted fluorophenyl groups to assess steric hindrance effects .
- In Vitro Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to correlate substituent effects with inhibitory potency .
- Table : SAR trends from structurally related compounds:
| Substituent Position | Bioactivity (IC₅₀, nM) | Selectivity Index (vs. WT) |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 8.5 |
| 3,5-Difluorophenyl | 8.7 ± 0.9 | 12.1 |
| 4-Trifluoromethyl | 25.4 ± 3.1 | 3.2 |
Data Contradiction Analysis
Q. How should researchers address low reproducibility in synthetic yields across laboratories?
- Methodological Answer :
- Parameter Documentation : Strictly report reaction atmosphere (e.g., N₂ vs. air), solvent batch (H₂O content), and catalyst lot variability .
- Orthogonal Validation : Cross-validate yields using alternative routes (e.g., Ullmann coupling instead of Suzuki for aryl group installation) .
- Case Study : A 31% yield discrepancy in a similar pyrimidine synthesis was resolved by switching from NMP to DMAc as the solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
